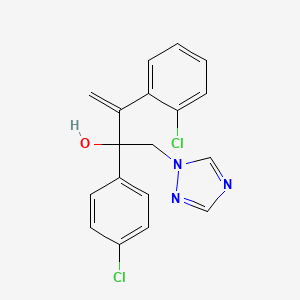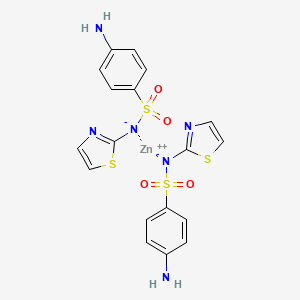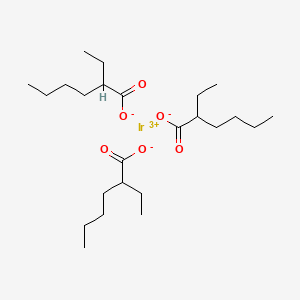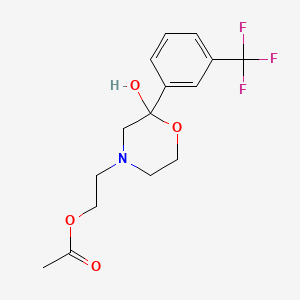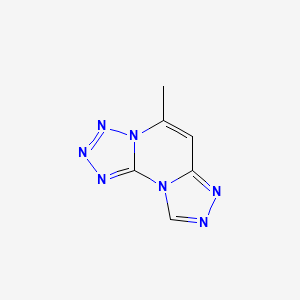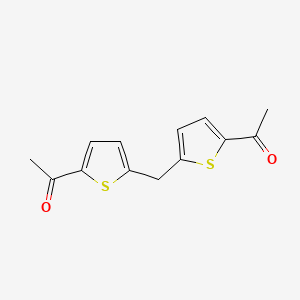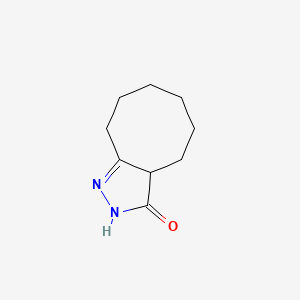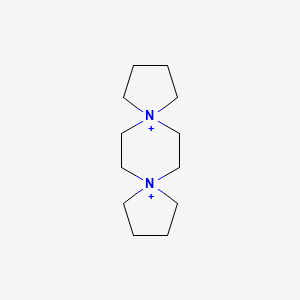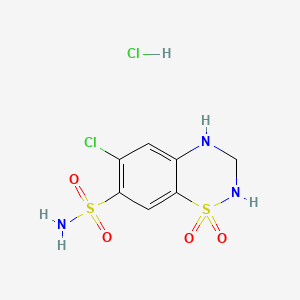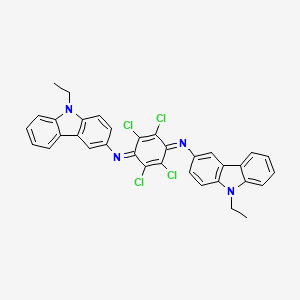
9H-Carbazol-3-amine, N,N'-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazol-3-amine, N,N’-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-]: is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-3-amine, N,N’-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-] typically involves the reaction of 3-amino-9-ethylcarbazole with tetrachlorocyclohexadiene under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced amine compounds .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of advanced organic materials, including dyes and pigments. Its unique structure allows for the development of materials with specific electronic and optical properties .
Biology: In biological research, the compound can be used as a fluorescent probe for imaging and detection purposes. Its ability to interact with biological molecules makes it valuable in various biochemical assays .
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound is used in the production of high-performance polymers and coatings. Its stability and reactivity make it suitable for applications in advanced manufacturing processes .
Mecanismo De Acción
The mechanism of action of 9H-Carbazol-3-amine, N,N’-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-] involves its interaction with specific molecular targets. The compound can bind to various proteins and enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Amino-9-ethylcarbazole: A related compound with similar structural features but different reactivity and applications.
9-Ethyl-9H-carbazol-3-amine: Another similar compound used in organic synthesis and material science.
Uniqueness: The uniqueness of 9H-Carbazol-3-amine, N,N’-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-] lies in its specific structural arrangement and the presence of tetrachlorocyclohexadiene moiety. This unique structure imparts distinct electronic and optical properties, making it valuable for specialized applications in advanced materials and electronic devices .
Propiedades
Número CAS |
63870-33-7 |
|---|---|
Fórmula molecular |
C34H24Cl4N4 |
Peso molecular |
630.4 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-1-N,4-N-bis(9-ethylcarbazol-3-yl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C34H24Cl4N4/c1-3-41-25-11-7-5-9-21(25)23-17-19(13-15-27(23)41)39-33-29(35)31(37)34(32(38)30(33)36)40-20-14-16-28-24(18-20)22-10-6-8-12-26(22)42(28)4-2/h5-18H,3-4H2,1-2H3 |
Clave InChI |
JLANNKKWKSPTRQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)N=C3C(=C(C(=NC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C(=C3Cl)Cl)Cl)Cl)C7=CC=CC=C71 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



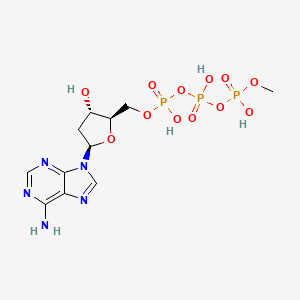
![5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one](/img/structure/B12804599.png)
